molecular formula C18H19NO4 B1346793 2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid CAS No. 5809-23-4

2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid

Cat. No.: B1346793
CAS No.: 5809-23-4
M. Wt: 313.3 g/mol
InChI Key: FQNKTJPBXAZUGC-UHFFFAOYSA-N
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Description

2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid is an organic compound with a complex structure that includes both diethylamino and hydroxybenzoyl functional groups

Scientific Research Applications

2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety data sheet for a similar compound, 4-(Diethylamino)benzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with heat shock protein 90 (HSP90), which is involved in protein folding and stabilization . The interaction with HSP90 can lead to the inhibition of its function, thereby affecting the stability and activity of client proteins. Additionally, this compound can interact with autophagy-related proteins, influencing the autophagic process in cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to induce autophagy and apoptosis in A549 lung cancer cells . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the mammalian target of rapamycin (mTOR) pathway, leading to increased autophagy and reduced cell proliferation . Furthermore, it affects the expression of genes involved in apoptosis, thereby promoting programmed cell death in cancer cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to HSP90, inhibiting its chaperone activity and leading to the degradation of client proteins . This inhibition can result in the activation of autophagy and apoptosis pathways. Additionally, this compound can modulate the activity of autophagy-related proteins, such as Beclin1 and LC3, further promoting autophagy . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to this compound can lead to sustained autophagy and apoptosis in cancer cells, indicating its potential for prolonged therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively induce autophagy and apoptosis without causing significant toxicity . At higher doses, it may exhibit toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without adverse effects. These findings underscore the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound can affect metabolic flux and alter metabolite levels, influencing cellular energy balance and biosynthetic processes. Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and efficacy. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . It may accumulate in specific cellular compartments, affecting its localization and activity. Studies have shown that the compound can be efficiently transported to target tissues, enhancing its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm and interact with autophagy-related proteins, promoting autophagy and apoptosis . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of resorcinol with sodium alcoholate in alcohol to form resorcinol sodium salt, which is then reacted with carbon dioxide under supercritical conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-pressure reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromic acid

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid include:

  • 4-(Diethylamino)-2-hydroxybenzoic acid
  • 2-(4-(Dimethylamino)phenylazo)benzoic acid
  • 2,4-Dihydroxybenzoic acid

Uniqueness

Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .

Properties

IUPAC Name

2-[4-(diethylamino)-2-hydroxybenzoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-3-19(4-2)12-9-10-15(16(20)11-12)17(21)13-7-5-6-8-14(13)18(22)23/h5-11,20H,3-4H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNKTJPBXAZUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4027604
Record name 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid
Source EPA DSSTox
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Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5809-23-4
Record name 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5809-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-
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Record name 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoic acid
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Record name 2-(4-(DIETHYLAMINO)-2-HYDROXYBENZOYL)BENZOIC ACID
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Synthesis routes and methods

Procedure details

2-(2′-Carboxybenzoyl)-5-diethylaminophenol was prepared as follows. A mixture of m-diethylaminophenol (1 mole) and phthalic anhydride (1.2 moles) was refluxed in toluene (2.0 L) for about 16 hours, cooled, and the resulting solid filtered, washed with toluene and dried to give 2-(2′-carboxybenzoyl)-5-diethylaminophenol in 70% yield.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.2 mol
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid in scientific research?

A1: 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid is frequently employed as a building block in synthesizing chromogenic fluoran compounds. These compounds are colorless or nearly colorless in their natural state but exhibit vivid colors upon interaction with acidic media. [, ] This property makes them valuable for applications such as pressure-sensitive dyes, thermal paper, and other color-changing materials.

Q2: How is 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid synthesized?

A2: A common synthesis method involves reacting N,N-Diethyl-m-aminophenol with phthalic anhydride to yield the ketoacid, 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid. [] This acid then serves as a precursor for further reactions to create various fluoran derivatives.

Q3: What are the key structural characteristics of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid?

A3: While the provided research papers don't explicitly state the molecular formula and weight, they confirm its structure through methods such as IR, 1H-NMR, and UV-visible spectroscopy. [, ] These techniques provide insights into the functional groups and arrangement of atoms within the molecule.

Q4: Beyond its role in fluoran synthesis, does 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid exhibit other biological activities?

A4: Yes, research suggests that 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid acts as an inhibitor of the ABC-B/multidrug resistance/P-glycoprotein subfamily of transporters in plants. [, ] Specifically, it has been shown to interfere with auxin transport, a crucial plant hormone regulating growth and development.

Q5: Does the structure of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid influence its activity?

A6: While specific structure-activity relationship (SAR) studies weren't detailed in the provided papers, the synthesis and characterization of various substituted spiro[isobenzofuran-1(3H), 9’-xanthene]-3-ones, utilizing 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid as a starting material, suggest modifications to the core structure influence the resulting compounds' properties, including their color-changing behavior in acidic environments. []

Q6: Are there any concerns regarding the environmental impact of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid?

A6: The provided research papers primarily focus on synthesis, characterization, and biological activity. They don't offer detailed insights into the environmental impact or degradation pathways of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid. Further research is necessary to assess its potential ecological effects.

Q7: What are the potential applications of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid beyond its use in research?

A8: Beyond its research applications, 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid serves as a precursor for synthesizing UV-A filters used in cosmetic and dermatological sunscreen formulations. [, , , ] These filters help protect the skin from the harmful effects of ultraviolet radiation.

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